

Comprehensive Characterization Guide: 4-Mesitylthiazol-2-amine Hydrobromide

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Compound of Interest

Compound Name:	4-Mesitylthiazol-2-amine hydrobromide
CAS No.:	136382-38-2
Cat. No.:	B2606338

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Executive Summary & Application Context

4-Mesitylthiazol-2-amine hydrobromide (Systematic Name: 4-(2,4,6-trimethylphenyl)thiazol-2-amine hydrobromide) is a sterically congested thiazole derivative utilized primarily as a scaffold in medicinal chemistry.[1][2] Its significance lies in its role as a precursor for small molecule modifiers of the Hec1-Nek2 interaction, a pathway critical for mitotic progression in cancer cells (Qiu et al., 2009).

Unlike simple 4-phenylthiazoles, the mesityl group (2,4,6-trimethylphenyl) introduces significant steric bulk orthogonal to the thiazole plane. This structural feature restricts rotation, influences crystal packing, and consequently alters the melting point and solubility profiles compared to non-methylated analogs. This guide provides a self-validating protocol for synthesizing this compound and accurately determining its melting point, a key indicator of purity and salt formation.

Chemical Identity & Synthesis Logic

The synthesis of 2-aminothiazoles is classically achieved via the Hantzsch Thiazole Synthesis. For the mesityl derivative, the reaction involves the condensation of 2-bromo-1-mesitylethanone (

-bromoacetomesitylene) with thiourea.

Reaction Mechanism & Stoichiometry

The reaction proceeds through a nucleophilic attack of the thiourea sulfur on the -carbon of the bromoketone, followed by cyclization and dehydration.

- Reactants:
 - 2-Bromo-1-mesitylethanone (Electrophile)
 - Thiourea (Nucleophile)
- Solvent: Ethanol or Methanol (Polar protic solvent facilitates the transition state).
- Product: The hydrobromide salt precipitates directly from the reaction mixture upon cooling.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the critical pathway and isolation logic.



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Caption: Logical workflow for the Hantzsch synthesis and isolation of **4-Mesitylthiazol-2-amine hydrobromide**.

Melting Point Data & Characterization Protocol

Accurate melting point (MP) determination is the primary method for distinguishing the hydrobromide salt from the free base and confirming the absence of starting materials (thiourea MP: ~182°C; bromoacetomesitylene MP: ~50-55°C).

Expected Thermal Behavior

Literature values for specific mesityl-thiazole salts are sparse, but structural analogs provide a reliable range.

- Free Base (4-Mesitylthiazol-2-amine): Typically melts in the range of 130–150°C (Analogous to 4-phenylthiazol-2-amine, MP 148°C).
- Hydrobromide Salt: Ionic lattice forces significantly increase the melting point, often resulting in decomposition.
 - Target Range: >250°C (often with decomposition).
 - Note: The presence of the mesityl group may lower the MP slightly relative to the phenyl analog due to disrupted packing efficiency, but the salt character dominates.

Experimental Protocol for MP Determination

To ensure data integrity, follow this self-validating protocol:

- Sample Preparation:
 - Dry the isolated hydrobromide salt under vacuum at 50°C for 4 hours to remove solvated ethanol.
 - Grind the sample to a fine powder to ensure uniform heat transfer.
- Capillary Method (Standard):
 - Pack the sample into a glass capillary (2-3 mm height).
 - Ramp Rate: 10°C/min until 200°C, then 1°C/min.
 - Observation: Record the onset (first liquid drop) and clear point (complete liquefaction). Watch for darkening (decomposition).
- Validation (DSC - Differential Scanning Calorimetry):
 - If available, use DSC to distinguish between melting (endothermic peak) and decomposition (exothermic/irregular baseline).

Data Recording Table

Use the following structure to standardize your characterization data.

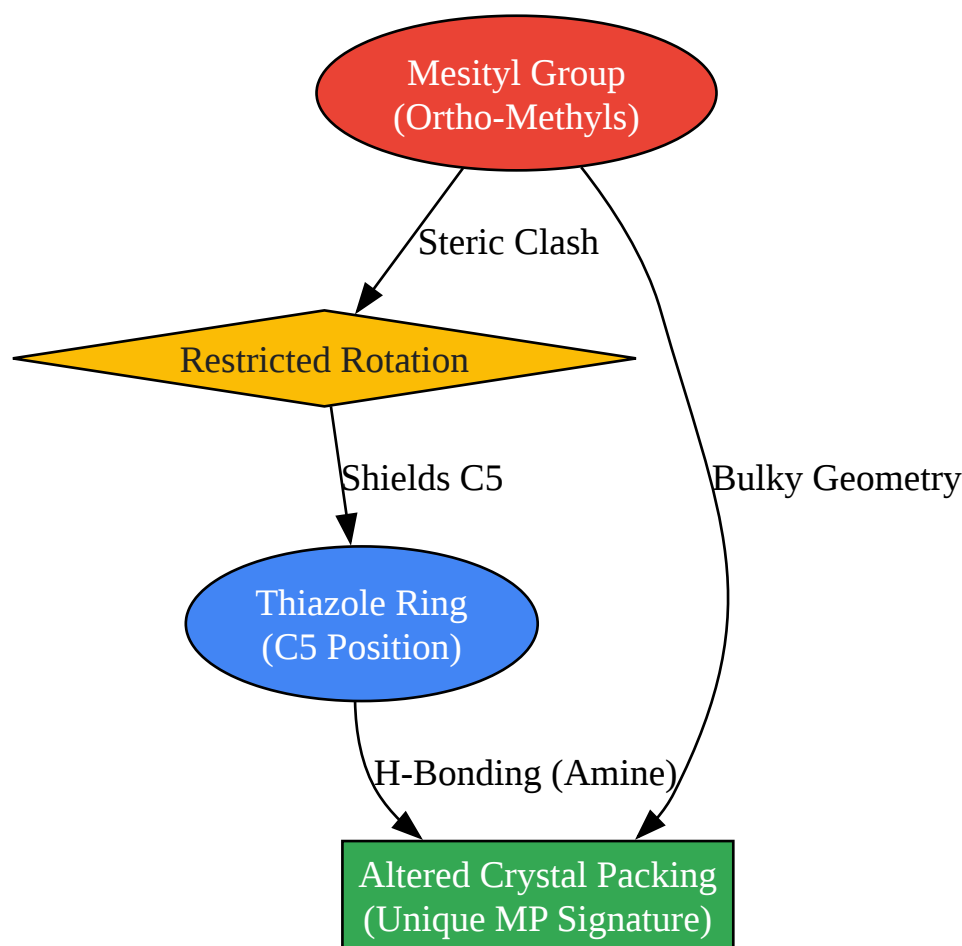
Parameter	Value / Observation	Reference / Standard
Compound	4-Mesitylthiazol-2-amine HBr	CAS: 81529-60-4 (Free Base)
Appearance	White to Off-white Crystalline Solid	Visual Inspection
MP (Onset)	[Experimental Value] °C	Target: >250°C (Salt)
MP (Clear)	[Experimental Value] °C	Range < 2°C indicates high purity
Solubility	Soluble in DMSO, Methanol; Insoluble in Ether	Polarity Check
Recrystallization	Ethanol / Diethyl Ether	Purification Solvent

Structural Insights & Steric Hindrance

The mesityl group (2,4,6-trimethylphenyl) exerts a profound effect on the chemical reactivity and physical properties of the thiazole ring.

- Nitration Resistance: As noted in authoritative texts (Metzger, 1979), 2-amino-4-mesitylthiazole cannot be nitrated. The ortho-methyl groups of the mesityl ring create a "picket fence" that sterically shields the thiazole C-5 position and prevents the planar alignment required for electrophilic aromatic substitution mechanisms.
- Implication for Melting Point: This steric bulk prevents the flat, π -stacked arrangements common in simple thiazoles, potentially leading to a lower density crystal lattice but a higher stability against degradation compared to less substituted analogs.

Steric Influence Diagram



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Caption: Impact of the mesityl group on molecular conformation and crystal lattice properties.

Experimental Synthesis Procedure

Objective: Synthesis of **4-Mesitylthiazol-2-amine Hydrobromide**. Scale: 10 mmol.

- Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-1-mesitylethanone (2.41 g, 10 mmol) in absolute ethanol (30 mL).
- Addition: Add thiourea (0.76 g, 10 mmol) in one portion. The thiourea may not dissolve immediately.
- Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 hours. The solution should become clear and then potentially cloudy as the product forms.

- Isolation:
 - Cool the mixture to room temperature, then to 0°C in an ice bath.
 - The hydrobromide salt will precipitate as a white or off-white solid.
 - Filter the solid under vacuum.
- Purification: Wash the filter cake with cold acetone (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials.
- Drying: Dry in a vacuum oven at 45°C.
- Yield Calculation: Expected yield is typically 70-85%.

Note on Free Base: If the free base is required (as used in Qiu et al., 2009), suspend the hydrobromide salt in water and neutralize with saturated aqueous

until pH ~9. Extract with ethyl acetate, dry over

, and concentrate.

References

- Qiu, Z., et al. (2009). "Synthesis and biological evaluation of a series of novel inhibitor of Nek2/Hec1 analogues." *Journal of Medicinal Chemistry*, 52(6), 1757-1767. [Link](#)
- Metzger, J. V. (1979). *Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds*, Vol. 34. New York: Wiley-Interscience. (Reference for nitration resistance and steric properties). [Link](#)
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Sources

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- [3. 81529-61-5|4-\(4-\(tert-Butyl\)phenyl\)thiazol-2-amine|BLD Pharm \[bldpharm.com\]](#)
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